molecular formula C22H28N2O5S B11146802 2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11146802
M. Wt: 432.5 g/mol
InChI Key: CYGSIFGDUIMDIJ-UHFFFAOYSA-N
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Description

2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of 2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile. Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazolo[3,2-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazolo[3,2-a]pyrimidine moiety can bind to biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H28N2O5S/c1-7-17-20(25)24-19(14-8-9-15(27-5)16(10-14)28-6)18(13(4)23-22(24)30-17)21(26)29-11-12(2)3/h8-10,12,17,19H,7,11H2,1-6H3

InChI Key

CYGSIFGDUIMDIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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